molecular formula C22H15Cl2N5O B11184665 7-(3,4-dichlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-(3,4-dichlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11184665
M. Wt: 436.3 g/mol
InChI Key: NLFNKXWGZZUGTI-UHFFFAOYSA-N
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Description

7-(3,4-dichlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structural framework, which includes a pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine core

Preparation Methods

The synthesis of 7-(3,4-dichlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For instance, the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base can yield an intermediate that undergoes further cyclization with hydrazine hydrate to form the desired pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine core. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

7-(3,4-dichlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(3,4-dichlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

When compared to other similar compounds, 7-(3,4-dichlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one stands out due to its unique structural features and enhanced biological activities. Similar compounds include:

Properties

Molecular Formula

C22H15Cl2N5O

Molecular Weight

436.3 g/mol

IUPAC Name

11-(3,4-dichlorophenyl)-4-ethyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C22H15Cl2N5O/c1-2-17-19(13-6-4-3-5-7-13)21-26-25-20-18(29(21)27-17)10-11-28(22(20)30)14-8-9-15(23)16(24)12-14/h3-12H,2H2,1H3

InChI Key

NLFNKXWGZZUGTI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC(=C(C=C4)Cl)Cl)N=NC2=C1C5=CC=CC=C5

Origin of Product

United States

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